molecular formula C24H20N2O3 B14794643 2-(3,4-Dimethoxystyryl)-3-phenylquinazolin-4(3H)-one

2-(3,4-Dimethoxystyryl)-3-phenylquinazolin-4(3H)-one

Cat. No.: B14794643
M. Wt: 384.4 g/mol
InChI Key: FQQLGGVOVRCRBE-FYWRMAATSA-N
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Description

2-(3,4-Dimethoxystyryl)-3-phenylquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a dimethoxystyryl and a phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxystyryl)-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the dimethoxystyryl and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxystyryl)-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

2-(3,4-Dimethoxystyryl)-3-phenylquinazolin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxystyryl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxystyryl)glyoxylic acid
  • 2-(3,4-Dimethoxystyryl)-1-ethylpyridinium iodide
  • 2-(2,3-Dimethoxystyryl)-1-methylpyridinium iodide

Uniqueness

Compared to similar compounds, 2-(3,4-Dimethoxystyryl)-3-phenylquinazolin-4(3H)-one is unique due to its specific quinazolinone core structure and the presence of both dimethoxystyryl and phenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C24H20N2O3/c1-28-21-14-12-17(16-22(21)29-2)13-15-23-25-20-11-7-6-10-19(20)24(27)26(23)18-8-4-3-5-9-18/h3-16H,1-2H3/b15-13+

InChI Key

FQQLGGVOVRCRBE-FYWRMAATSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)OC

Origin of Product

United States

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